Benzyl (S)-pyrrolidine-3-carboxylate

Asymmetric Synthesis Enzymatic Resolution Chiral Chromatography

Benzyl (S)-pyrrolidine-3-carboxylate (CAS 139986-05-3) is a chiral pyrrolidine derivative featuring a benzyl ester at the 3-position and a defined (S)-stereocenter. It serves as a versatile intermediate in organic synthesis, particularly in the construction of peptidomimetics and chiral building blocks for drug discovery programs targeting central nervous system disorders.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13919822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-pyrrolidine-3-carboxylate
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1
InChIKeyHMWIMQPWNDDSFE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (S)-pyrrolidine-3-carboxylate: A Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis


Benzyl (S)-pyrrolidine-3-carboxylate (CAS 139986-05-3) is a chiral pyrrolidine derivative featuring a benzyl ester at the 3-position and a defined (S)-stereocenter. It serves as a versatile intermediate in organic synthesis, particularly in the construction of peptidomimetics and chiral building blocks for drug discovery programs targeting central nervous system disorders [1]. Its stereogenic center confers the ability to introduce chirality into downstream molecules, a critical requirement for biological target engagement .

Stereochemical control Defined (S)-stereocenter enables chiral synthesis workflows
Building block Versatile pyrrolidine scaffold for peptidomimetics and CNS target research
Procurement context Chiral intermediate requiring enantiomeric purity verification

Why Generic Substitution of Benzyl (S)-pyrrolidine-3-carboxylate Fails in Chiral Synthesis


The substitution of Benzyl (S)-pyrrolidine-3-carboxylate with a closely related analog, such as its (R)-enantiomer, a racemic mixture, or a different ester derivative, is not feasible for stereospecific applications due to the profound impact of chirality on biological activity and synthetic outcomes. The (S)-configuration is not merely a structural nuance; it dictates the three-dimensional orientation of the molecule, which is essential for binding to chiral biological targets like enzymes and receptors . Furthermore, the benzyl ester is a specific protecting group that can be selectively cleaved via hydrogenolysis, a mild condition that leaves other functional groups intact—a feature not shared by methyl or ethyl esters, which require harsher hydrolysis conditions [1]. Therefore, the specific combination of (S)-stereochemistry and the benzyl protecting group creates a unique chemical handle that cannot be replicated by simpler or achiral alternatives.

Attribute
This compound
Potential substitute risk
Stereochemistry
(S)-enantiomer
(R)-enantiomer or racemate may alter chiral recognition and biological outcome
Protecting group
Benzyl ester (hydrogenolysis)
Methyl/ethyl esters require harsher hydrolysis, risking racemization and functional group incompatibility

Quantitative Differentiation Evidence for Benzyl (S)-pyrrolidine-3-carboxylate


Enantiomeric Purity: >99% e.e. for (S)-Enantiomer via Enzymatic Resolution

The (S)-enantiomer of the benzyl-protected pyrrolidine-3-carboxylate scaffold can be obtained with an enantiomeric excess (e.e.) of >99%. This was demonstrated via enzymatic resolution of the corresponding racemic mixture, achieving an enantiomeric ratio (E) exceeding 200, indicating a highly efficient and selective process [1]. This level of chiral purity is essential for applications requiring a single, well-defined stereoisomer, such as in the synthesis of enantiopure pharmaceuticals.

Enantiomeric purity
Reported
>99% e.e.
Supports stereochemical-control workflow
Verify with received lot via chiral HPLC
Asymmetric Synthesis Enzymatic Resolution Chiral Chromatography

Enzymatic Resolution Efficiency: Enantiomeric Ratio (E) >200 for the 1-Benzyl Derivative

In an enzymatic resolution study, the 1-benzyl derivative of the pyrrolidine-3-carboxylate scaffold exhibited an enantiomeric ratio (E) exceeding 200 when processed with α-chymotrypsin. This high E value signifies exceptional enzyme-substrate recognition and selectivity, enabling the efficient separation of enantiomers to obtain the desired (S)-enantiomer in high purity [1]. This quantitative metric underscores the synthetic advantage of this specific benzyl-protected scaffold.

Resolution efficiency
Reported
E >200
High selectivity for (S)-enantiomer production
Enzymatic resolution with α-chymotrypsin
Enzymatic Resolution α-Chymotrypsin Enantioselectivity

Orthogonal Deprotection: Selective Hydrogenolysis of Benzyl Ester vs. Hydrolysis of Alkyl Esters

The benzyl ester group in Benzyl (S)-pyrrolidine-3-carboxylate serves as a protecting group that can be selectively removed under mild catalytic hydrogenolysis conditions (H2, Pd/C). This is in stark contrast to methyl or ethyl esters, which require hydrolysis under acidic or basic aqueous conditions . This orthogonality allows for the selective deprotection of the carboxylic acid in the presence of other base- or acid-sensitive functional groups elsewhere in a complex molecule [1].

Deprotection orthogonality
Method context
Hydrogenolysis vs hydrolysis
Mild, selective benzyl ester removal
Alkyl esters require harsher conditions
Protecting Group Strategy Hydrogenolysis Orthogonal Chemistry

Synthetic Utility in CNS Drug Discovery: A Key Intermediate for NK-3 Antagonists

The benzyl-protected pyrrolidine-3-carboxylate scaffold is a privileged structure in the development of novel neurokinin-3 (NK-3) receptor antagonists. Patents from Hoffmann-La Roche specifically describe pyrrolidine derivatives incorporating this core as high-potential therapeutic agents for treating depression, schizophrenia, and Parkinson's disease [1]. The (S)-enantiomer is particularly valuable for establishing the correct three-dimensional pharmacophore required for NK-3 receptor binding.

NK-3 antagonist scaffold
Class-level inference
Patent-validated core
Supports CNS target research fit
Requires independent target validation
NK-3 Antagonist CNS Disorders Drug Discovery

Metabolic Stability: Defined Hydrolysis Pathway of Benzyl Ester

Studies on the metabolism of related N-benzylpyrrolidine esters indicate that the benzyl ester group is a primary site of metabolic hydrolysis, yielding the corresponding carboxylic acid as a major metabolite [1]. This defined metabolic pathway, which can be predicted and modulated, is a key consideration in prodrug design. The knowledge of this specific cleavage route allows for rational prodrug strategies to improve oral bioavailability or to achieve targeted release of the active carboxylic acid.

Metabolic pathway
Class-level inference
Benzyl ester hydrolysis
Supports prodrug design studies
Verify metabolic fate in specific model
Metabolic Pathway Xenobiotic Metabolism Pharmacokinetics

Key Application Scenarios for Benzyl (S)-pyrrolidine-3-carboxylate in Research and Industry


Enantioselective Synthesis of Pharmaceutical Intermediates

Due to its high enantiomeric purity (>99% e.e.) and the efficiency of its enzymatic resolution (E >200), Benzyl (S)-pyrrolidine-3-carboxylate is the preferred starting material for synthesizing enantiopure β-proline derivatives and other chiral pyrrolidine-based building blocks used in drug discovery [1]. Its defined (S)-stereochemistry ensures the correct spatial orientation for biological target engagement, a critical factor that cannot be guaranteed with racemic mixtures or the (R)-enantiomer.

Orthogonal Protecting Group Strategy in Multi-Step Synthesis

The compound's benzyl ester acts as a carboxylic acid protecting group that is orthogonal to many other common protecting groups. It can be selectively removed via catalytic hydrogenolysis without affecting acid- or base-sensitive moieties, such as acetals, silyl ethers, or other esters [2]. This feature is invaluable for the convergent synthesis of complex natural products or drug candidates where multiple functional groups must be manipulated in a specific sequence.

Development of CNS-Active Therapeutics, Specifically NK-3 Antagonists

Patented research identifies the benzyl pyrrolidine-3-carboxylate scaffold as a core component of potent NK-3 receptor antagonists, a promising class for treating schizophrenia, depression, and Parkinson's disease [3]. The (S)-enantiomer is essential for achieving the required binding affinity and selectivity profile. Using this specific compound provides a direct entry into this validated chemical space, accelerating lead optimization programs.

Prodrug Design and Metabolic Studies

The predictable metabolic hydrolysis of the benzyl ester to the active carboxylic acid makes Benzyl (S)-pyrrolidine-3-carboxylate an ideal candidate for prodrug design [4]. Medicinal chemists can utilize this known pathway to improve the oral bioavailability or modulate the distribution of a pyrrolidine-3-carboxylic acid drug candidate, leveraging the benzyl ester as a transient masking group that is efficiently cleaved in vivo.

Application
Selection Property
Validation Focus
Chiral building block synthesis
High enantiomeric purity (S)-form
Chiral HPLC and e.e. verification
Multi-step convergent synthesis
Orthogonal benzyl ester protection
Selective hydrogenolysis compatibility
CNS target lead optimization
NK-3 receptor antagonist scaffold
Binding and selectivity assay context
Prodrug design studies
Predictable metabolic hydrolysis
Metabolic pathway review in relevant model

Technical Documentation Hub

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18 linked technical documents
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